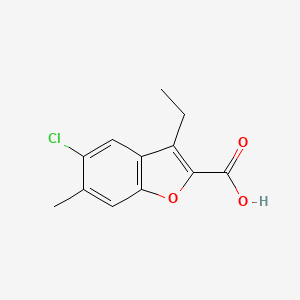

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-ethyl-6-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-3-7-8-5-9(13)6(2)4-10(8)16-11(7)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVOFNKMLOIVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C(=C2)C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is its anti-inflammatory activity. It acts as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—molecules involved in inflammatory responses. By inhibiting this enzyme, the compound can potentially reduce inflammation associated with various diseases such as asthma and allergic reactions .

Case Study: Inhibition of Leukotriene Biosynthesis

A patent describes compounds similar to this compound that effectively inhibit leukotriene biosynthesis. These compounds have shown promise in treating conditions like asthma and allergic rhinitis by mitigating the adverse effects associated with leukotrienes, such as bronchoconstriction and mucus production .

Cytoprotective Effects

Another significant application is its cytoprotective properties. Research indicates that compounds within this class can protect gastrointestinal mucosa from damage caused by irritants such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol. This protective effect is particularly beneficial in preventing gastric ulcers .

Case Study: Gastric Ulcer Prevention

In animal studies, the compound was tested for its ability to prevent gastric lesions induced by ethanol and indomethacin. Results showed that pre-treatment with the compound significantly reduced the incidence of lesions, suggesting its potential use as a gastroprotective agent in clinical settings .

Therapeutic Uses in Cardiovascular Conditions

The compound may also have applications in treating cardiovascular diseases due to its anti-inflammatory effects. Inflammation plays a critical role in cardiovascular diseases, and by reducing inflammation, this compound could potentially mitigate risks associated with heart disease .

Research on Related Compounds

Research on structurally related benzofuran derivatives has provided insights into their pharmacological profiles, suggesting that modifications to the benzofuran structure can enhance bioactivity and selectivity for specific receptors like adenosine A2A receptors . Such studies indicate a broader potential for this class of compounds in various therapeutic areas.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. A key comparison is with 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3, molecular formula C₉H₅ClFO₃ , molecular weight 215.58 g/mol ) .

Key Differences:

Physical and Chemical Properties

Theoretical comparisons based on substituent effects are summarized below:

| Property | 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid | 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 240.67 | 215.58 |

| Substituent Effects | Mixed (1 EWG, 2 EDGs) | Dual EWGs (Cl, F) |

| Predicted Solubility | Lower (alkyl groups enhance lipophilicity) | Higher (polar F atom improves aqueous affinity) |

| Hypothesized pKa | Higher (EDGs reduce acidity) | Lower (EWGs stabilize deprotonated form) |

| Melting Point | Likely lower (alkyl groups disrupt packing) | Likely higher (dipole interactions from F) |

Biological Activity

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

One of the significant biological activities of this compound is its ability to inhibit the 5-lipoxygenase enzyme. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses. By inhibiting this enzyme, the compound may help reduce inflammation and alleviate symptoms associated with conditions such as asthma and allergic reactions .

Anticancer Potential

Recent studies have explored the anticancer properties of benzofuran derivatives, including this compound. It has shown promise in selectively targeting cancer cell lines while sparing normal cells, indicating a potential for developing cancer therapeutics with fewer side effects .

Case Study: Efficacy Against Cancer Cell Lines

In a comparative study involving various derivatives of benzofuran, this compound was tested against human cancer cell lines. The results indicated significant antiproliferative activity, with enhanced potency observed in modified derivatives compared to standard chemotherapeutic agents like Combretastatin-A4 .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. The compound likely binds to enzymes or receptors, modulating their activity and influencing various metabolic pathways. For instance, by inhibiting the 5-lipoxygenase pathway, it reduces the production of pro-inflammatory leukotrienes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Chloro-3-ethylbenzofuran-2-carboxylic acid | Moderate antimicrobial | Lacks specific substituents enhancing activity |

| 6-Methylbenzofuran-2-carboxylic acid | Anticancer properties | Higher selectivity against cancer cells |

| This compound | Strong anti-inflammatory and antimicrobial | Unique substituents enhancing both activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid and its derivatives?

- Methodological Answer : A widely used approach involves multi-step one-pot reactions under ultrasound irradiation. For example, ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate can react with substituted salicylaldehydes or hydroxyaryl ketones in acetonitrile, using K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst. This method minimizes side reactions and improves yields (up to 82% in optimized cases) . Characterization typically involves IR, ¹H/¹³C NMR, and HRMS to confirm structural integrity.

Q. How is the structural identity of this compound validated experimentally?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- IR Spectroscopy : Confirms the presence of carboxylic acid (–COOH) and benzofuran ring vibrations (C–O–C stretch at ~1250 cm⁻¹).

- NMR : ¹H NMR identifies substituents (e.g., ethyl and methyl groups via triplet and singlet peaks), while ¹³C NMR resolves the carbonyl carbon (δ ~165–170 ppm) and aromatic carbons.

- HRMS : Provides exact mass matching (e.g., [M+H]⁺ or [M–H]⁻ ions) to theoretical values. Discrepancies in spectral data (e.g., unexpected splitting) should prompt re-evaluation of reaction conditions or purity .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but reduces it in non-polar solvents. Pre-dissolution in DMSO is recommended for biological assays.

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent decarboxylation or oxidation. Monitor via TLC or HPLC for degradation during long-term storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternative phase-transfer catalysts (e.g., TBAB, crown ethers) to improve interfacial reactivity .

- Ultrasound Parameters : Adjust frequency (20–40 kHz) and power to enhance mixing and reduce reaction time.

- Solvent Optimization : Evaluate solvents with higher dielectric constants (e.g., DMF) to stabilize intermediates.

- Kinetic Studies : Use in-situ FTIR or LC-MS to identify rate-limiting steps and byproducts .

Q. How should researchers resolve contradictions between observed and theoretical spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Discrepancies may arise from conformational flexibility or intermolecular interactions (e.g., hydrogen bonding in the solid state) .

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in benzene), X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent orientation .

- Isotopic Labeling : Use deuterated analogs to isolate specific proton environments in complex splitting patterns.

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria). Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Mechanistic Studies : Use fluorescence-based assays to evaluate interactions with bacterial membranes or enzyme targets (e.g., dihydrofolate reductase).

- SAR Analysis : Synthesize analogs (e.g., halogen-substituted or ester derivatives) to correlate substituent effects with bioactivity .

Q. How can researchers design experiments to probe the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation.

- Toxicity Profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) for acute toxicity screening (LC₅₀/IC₅₀).

- Formulation Studies : Evaluate solubility enhancement via co-crystallization or nanoemulsion techniques for in vivo delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.